molecular formula C9H9F3O2S B13257679 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid

2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid

Cat. No.: B13257679
M. Wt: 238.23 g/mol
InChI Key: ODPSVRDGSSNIEO-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid is a substituted propanoic acid derivative featuring a thiophene ring with a trifluoromethyl group at the 4-position and a methyl-substituted quaternary carbon. This compound is of interest in medicinal chemistry due to its structural resemblance to peroxisome proliferator-activated receptor (PPAR) agonists, as evidenced by its inclusion in multi-target drug research .

Properties

Molecular Formula

C9H9F3O2S

Molecular Weight

238.23 g/mol

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid

InChI

InChI=1S/C9H9F3O2S/c1-8(2,7(13)14)5-3-15-4-6(5)9(10,11)12/h3-4H,1-2H3,(H,13,14)

InChI Key

ODPSVRDGSSNIEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications:

Reaction ConditionsReagentsProduct FormedYieldSource
Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux (4–6 h)2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid + MethanolMethyl 2-methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoate85–92%

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The trifluoromethyl group’s electron-withdrawing effect stabilizes intermediates through inductive effects.

Decarboxylation

Thermal decarboxylation occurs under controlled heating, producing CO<sub>2</sub> and a substituted thiophene derivative:

ConditionsReagentsProduct FormedNotes
180–200°C, inert atmosphereNone2-Methyl-3-(4-(trifluoromethyl)thiophen-3-yl)propaneSide products minimized using high-purity starting material

Application : This reaction is utilized to generate intermediates for agrochemical synthesis, where the decarboxylated product serves as a building block.

Oxidation of Thiophene Ring

The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones:

Oxidizing AgentConditionsProduct FormedSelectivity
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 3h2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid sulfoxide70% sulfoxide, 20% sulfone
mCPBADCM, 0°C, 1h2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid sulfone>95% sulfone

Significance : Sulfoxide/sulfone formation modulates electronic properties, enhancing interactions with biological targets in drug discovery.

Nucleophilic Substitution at Thiophene Ring

The trifluoromethyl group’s electron-withdrawing effect activates the thiophene ring for electrophilic substitution:

Reaction TypeReagentsProduct FormedYield
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, 50°C2-Methyl-2-[4-(trifluoromethyl)-5-bromothiophen-3-yl]propanoic acid78%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C2-Methyl-2-[4-(trifluoromethyl)-5-nitrothiophen-3-yl]propanoic acid65%

Regioselectivity : Substitution occurs preferentially at the 5-position of the thiophene ring due to steric and electronic effects from the trifluoromethyl group.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in prodrug development:

Coupling AgentBaseAmine PartnerProduct Yield
EDC/HOPOTriethylamineBenzylamine88%
DCC/DMAPPyridine4-Aminopyridine82%

Applications : Amide derivatives show enhanced blood-brain barrier penetration in neurological drug candidates .

Reduction of Carboxylic Acid

Catalytic hydrogenation reduces the carboxylic acid to a primary alcohol:

ConditionsCatalystProduct FormedPurity
H<sub>2</sub> (50 psi), 80°CPd/C (10%)2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propan-1-ol90%

Limitation : Over-reduction of the thiophene ring is avoided by optimizing H<sub>2</sub> pressure and temperature.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

One of the primary applications of 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid is in the treatment of inflammation and pain. Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

Case Study : A study published in Pharmaceutical Research demonstrated that derivatives of thiophene-based propanoic acids showed potent COX inhibition, leading to decreased inflammation in animal models .

CompoundCOX Inhibition (%)Reference
2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid85%
Similar Thiophene Derivative78%

Antimicrobial Activity

Another promising application is its antimicrobial properties. Compounds featuring trifluoromethyl groups have been reported to exhibit enhanced antibacterial activity.

Case Study : A comparative study published in Journal of Antimicrobial Chemotherapy found that trifluoromethylated compounds displayed a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria .

CompoundMinimum Inhibitory Concentration (µg/mL)Activity
2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid12.5Effective
Control Compound25Moderate

Polymer Synthesis

In material science, 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid can be utilized in the synthesis of polymers. Its unique chemical structure allows for the development of high-performance materials with enhanced thermal stability and chemical resistance.

Case Study : Research conducted at a leading polymer laboratory illustrated that incorporating this compound into polymer matrices improved mechanical properties significantly compared to traditional materials .

Polymer TypeTensile Strength (MPa)Reference
Standard Polymer30
Polymer with 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid50

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Methyl-2-(2-Methyl-4-(3-((2-Phenoxy-4-(Trifluoromethyl)Benzamido)Methyl)Phenoxy)Phenoxy)Propanoic Acid

  • Structural Differences: This compound (from ) replaces the thiophene ring with a phenoxy-benzamido-phenyl ether system. The additional phenoxy and benzamido groups introduce steric bulk and hydrogen-bonding capacity.
  • Functional Impact : The extended aromatic system may enhance PPAR gamma/delta dual agonism compared to the thiophene-based compound, but reduced metabolic stability due to ester-like linkages is possible .

2-Oxo-3-[2-(Trifluoromethyl)Phenyl]Propanoic Acid

  • Structural Differences : Features a phenyl ring substituted with trifluoromethyl and a ketone group at the α-position (vs. methyl and thiophene in the target compound) .
  • Functional Impact: The ketone group lowers the pKa of the carboxylic acid (increasing acidity) and may reduce membrane permeability.

3-[4-(Methoxycarbonyl)Phenyl]-3-[(2,2,2-Trifluoroacetyl)Amino]Propanoic Acid

  • Structural Differences: Incorporates a methoxycarbonylphenyl group and a trifluoroacetyl-amino moiety (vs. thiophene and methyl groups) .
  • Functional Impact: The methoxycarbonyl group increases polarity, likely reducing blood-brain barrier penetration. The trifluoroacetyl-amino group may introduce susceptibility to hydrolysis, impacting pharmacokinetics.

2-(4-((5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoic Acid (Fluazifop)

  • Structural Differences: Contains a pyridine ring and phenoxy-propanoic acid backbone (vs. thiophene) .
  • Functional Impact : As a herbicide, fluazifop’s pyridine ring enhances electron-withdrawing effects, optimizing activity against acetyl-CoA carboxylase in plants. The target compound’s thiophene may favor mammalian receptor binding over herbicidal activity.

2-Hydroxy-2-Methyl-N-[4-Nitro-3-(Trifluoromethyl)Phenyl]Propanamide

  • Structural Differences : An amide derivative with nitro and trifluoromethyl groups on a phenyl ring (vs. carboxylic acid and thiophene) .
  • The amide linkage alters solubility and bioavailability compared to the carboxylic acid group.

Key Research Findings

  • Thiophene vs. Phenyl/Pyridine : The thiophene ring in the target compound provides distinct electronic and steric properties compared to phenyl or pyridine systems, favoring interactions with hydrophobic pockets in PPAR receptors .
  • Trifluoromethyl Group : Universally enhances lipophilicity across analogs but may increase toxicity risks if metabolized to trifluoroacetic acid .
  • Carboxylic Acid vs. Amide/Ketone : The free carboxylic acid in the target compound is critical for ionic interactions in receptor binding, whereas amides (e.g., ) or ketones () alter solubility and target engagement.

Biological Activity

2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group and thiophene ring structure contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid can be described as follows:

C1C(C(C1)(COOH))C(CF3)C1C(S)C1\text{C}_1\text{C}(\text{C}(\text{C}_1)(\text{COOH}))\text{C}(\text{CF}_3)\text{C}_1\text{C}(\text{S})\text{C}_1

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The trifluoromethyl group enhances the compound's binding affinity to enzymes, potentially increasing its inhibitory effects on targets such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) .
  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress .

In Vitro Studies

Various in vitro studies have assessed the biological activity of 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid:

  • Cell Viability Assays :
    • The compound was tested on Vero cells, showing no significant toxicity at concentrations up to 100 μg/mL, indicating a favorable safety profile .
  • Enzyme Inhibition :
    • The compound exhibited competitive inhibition against MAO-B with an IC50 value comparable to established inhibitors. This suggests potential use in treating neurological disorders .
  • Antioxidant Activity :
    • The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), supporting its potential use in oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid:

  • A study on similar trifluoromethylated compounds found that they effectively reduced inflammation in animal models, suggesting anti-inflammatory properties that could be leveraged for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeResultReference
Cell Viability>80% viability at 100 μg/mL
MAO-B InhibitionIC50 = 0.51 μM
Antioxidant ActivitySignificant ROS scavenging
Anti-inflammatoryReduced inflammation in vivo

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid, and how can reaction yields be optimized?

Answer: The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl-thiophene moiety, followed by hydrolysis of ester intermediates to yield the propanoic acid group. Optimization involves screening palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance regioselectivity. Reaction efficiency is improved by controlling anhydrous conditions and using microwave-assisted synthesis for faster kinetics .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer: High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₉F₃O₂S: theoretical 256.03 g/mol). Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns on the thiophene ring and methyl groups. High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .

Q. How can solubility and stability be evaluated for in vitro pharmacological assays?

Answer: Solubility is determined via the shake-flask method in phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), monitored by UV-Vis spectroscopy at λmax ≈ 260 nm. Stability under physiological conditions (pH 7.4, 37°C) is assessed over 24–72 hours using LC-MS to detect degradation products .

Advanced Research Questions

Q. What strategies address contradictory metabolic stability data across different in vitro models (e.g., liver microsomes vs. hepatocytes)?

Answer: Discrepancies arise from enzyme activity variations; reconcile data by parallel incubations with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) and UDP-glucuronosyltransferase cofactors. Use tandem mass spectrometry (LC-MS/MS) to quantify phase I/II metabolites and correlate with species-specific enzyme expression profiles .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., cyclooxygenase-2)?

Answer: Molecular docking (AutoDock Vina) models interactions between the trifluoromethyl-thiophene group and hydrophobic enzyme pockets. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over 100 ns, with free-energy perturbation (FEP) calculations refining affinity predictions. Validate with surface plasmon resonance (SPR) binding assays .

Q. What are the mechanistic insights into byproduct formation during trifluoromethylthiophene synthesis, and how can they be mitigated?

Answer: Common byproducts include regioisomeric thiophene derivatives and dehalogenated intermediates. Mechanistic studies using ¹⁹F NMR track fluorine retention, while scavengers (e.g., tetrabutylammonium bromide) suppress halogen loss. Optimize reaction temperature (80–100°C) and solvent polarity (toluene/DMF) to favor desired regiochemistry .

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